molecular formula C12H13F3O2 B15046610 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B15046610
M. Wt: 246.22 g/mol
InChI Key: KQQKDNLMXYUGGE-UHFFFAOYSA-N
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Description

1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a specialized tetrahydronaphthalene (tetralin) derivative designed for advanced chemical and pharmaceutical research. This compound features a unique trifluoromethyl group at the 1-position, a modification known to significantly influence the pharmacokinetic properties of bioactive molecules, including their metabolic stability, lipophilicity, and binding affinity . The tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, frequently serving as a core template in the development of novel therapeutic agents . Research into similar tetrahydronaphthalene derivatives has shown their potential in various areas, such as acting as key intermediates for compounds with anti-inflammatory activity or as scaffolds for novel opioid receptor ligands . The presence of the methoxy and hydroxy substituents on the aromatic system provides handles for further synthetic modification, making this compound a versatile building block for constructing more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard and handling information.

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

6-methoxy-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C12H13F3O2/c1-17-9-4-5-10-8(7-9)3-2-6-11(10,16)12(13,14)15/h4-5,7,16H,2-3,6H2,1H3

InChI Key

KQQKDNLMXYUGGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy tetralone with 1-diazo-3-methyl-2-butanone. The reaction is typically carried out under Lewis acid-promoted conditions, which facilitate the generation of destabilized vinyl cations. These cations undergo a 1,2-shift across the alkene, followed by an irreversible C-H insertion to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reductive Amination

This method is central to forming the tetrahydronaphthalene skeleton. Tetralone reacts with piperazine derivatives to form enamines, which are reduced to yield the bicyclic structure .

Mechanism :

  • Enamine formation : Tetralone reacts with piperazine to form a Schiff base.

  • Reduction : Sodium borohydride reduces the enamine to the tetrahydronaphthalene.

Trifluoromethylation

The trifluoromethyl group is typically introduced via electrophilic or nucleophilic substitution. For tetrahydronaphthalene derivatives, acidic conditions (e.g., trifluoromethanesulfonic acid) may facilitate substitution at activated positions.

Methoxylation

Methylation of phenolic hydroxyl groups is commonly achieved using methyl iodide in the presence of a base (e.g., K2CO3). This step ensures selective functionalization at the 6-position .

Hydroxy Group

The hydroxy group at position 1 may participate in:

  • Nucleophilic substitution : Reactions with alkylating agents (e.g., methyl iodide).

  • Acid-base reactions : Protonation/deprotonation under acidic/basic conditions.

Trifluoromethyl Group

The CF3 group is electron-withdrawing, influencing:

  • Electrophilic aromatic substitution : Directing substitution to deactivated positions.

  • Stability : Enhancing resistance to oxidative degradation.

Analytical Data and Characterization

PropertyValueMethod
Molecular formulaC12H11F3O2HRMS
Molecular weight248.21 g/mol-
Key NMR signalsHydroxy (δ ~5.0 ppm), methoxy (δ ~3.8 ppm), CF3 (δ ~12-14 ppm)1H/13C NMR

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving hydroxy and methoxy groups.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as drug development.

    Industry: The compound might be used in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene exerts its effects is not well-documented. its chemical structure suggests that it may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions could influence various biochemical pathways and processes.

Comparison with Similar Compounds

6-Methoxy-1,2,3,4-tetrahydronaphthalene (CAS 1730-48-9)

  • Molecular Formula : C₁₁H₁₄O
  • Molecular Weight : 162.23 g/mol
  • Key Differences :
    • Lacks hydroxyl and trifluoromethyl groups.
    • The methoxy group at position 6 enhances electron density in the aromatic ring, influencing reactivity in dehydrogenation reactions (e.g., catalytic conversion to 2-methoxynaphthalene via iridium pincer complexes) .
    • Lower molecular weight and polarity compared to the target compound.

1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid (CAS 153707-94-9)

  • Molecular Formula: C₁₂H₁₅NO₃
  • Molecular Weight : 221.25 g/mol
  • Key Differences: Substitution of the trifluoromethyl group with an amino-carboxylic acid moiety. Pharmacological relevance as a pharmaceutical intermediate, contrasting with the undefined applications of the target compound .

6-Methoxy-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 51510-70-4)

  • Molecular Formula : C₁₅H₂₂O
  • Molecular Weight : 218.33 g/mol
  • Key Differences :
    • Incorporates four methyl groups (positions 1 and 4) instead of hydroxyl and trifluoromethyl substituents.
    • Increased steric hindrance and hydrophobicity due to methyl groups, reducing reactivity in electrophilic substitution reactions.

1-Bromo-1,2,3,4-tetrahydronaphthalene (CAS 75238-77-6)

  • Molecular Formula : C₁₀H₁₁Br
  • Molecular Weight : 211.10 g/mol
  • Likely higher reactivity in nucleophilic substitutions compared to the target compound’s trifluoromethyl group.

Structural and Functional Group Analysis

Table 1: Comparative Properties of Tetrahydronaphthalene Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Features
Target Compound C₁₂H₁₃F₃O₂ 1-OH, 6-OCH₃, 1-CF₃ 246.23 High electronegativity, H-bonding
6-Methoxy-1,2,3,4-tetrahydronaphthalene C₁₁H₁₄O 6-OCH₃ 162.23 Electron-rich aromatic system
1-Amino-6-methoxy derivative C₁₂H₁₅NO₃ 1-NH₂, 6-OCH₃, 1-COOH 221.25 Zwitterionic potential
6-Methoxy-tetramethyl derivative C₁₅H₂₂O 6-OCH₃, 1,1,4,4-CH₃ 218.33 Steric bulk, hydrophobicity
1-Bromo derivative C₁₀H₁₁Br 1-Br 211.10 Halogen bonding, reactivity

Research Findings and Trends

  • Electronic Effects: The trifluoromethyl group in the target compound likely reduces electron density at the 1-position, contrasting with methoxy or amino groups that donate electrons .
  • Solubility : Hydroxyl and methoxy groups may enhance aqueous solubility compared to methyl or bromine substituents .
  • Stability : The trifluoromethyl group could improve metabolic stability in biological systems compared to methyl groups, as seen in related fluorinated pharmaceuticals .

Biological Activity

1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is a compound belonging to the tetrahydronaphthalene family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, structure, and biological effects, particularly focusing on its cytotoxic properties against various cancer cell lines.

Chemical Structure and Synthesis

The compound features a tetrahydronaphthalene backbone with hydroxyl and methoxy functional groups, alongside a trifluoromethyl substituent. The synthesis of this compound typically involves multi-step organic reactions that can include the use of catalysts and specific reaction conditions to ensure high yields and purity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The findings indicate significant cytotoxicity, with varying IC50 values across different cell types:

Cell Line IC50 (μM)
MCF-716.3
HepG234.3
LU8.0

These results suggest that the compound has potential as an anticancer agent, particularly against breast (MCF-7) and lung (LU) cancer cells .

The mechanism by which this compound exerts its cytotoxic effects is not fully elucidated but may involve the induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures often interact with cellular pathways that regulate cell cycle and apoptosis .

Case Studies

Several case studies have highlighted the efficacy of tetrahydronaphthalene derivatives in cancer therapy:

  • Study on Olax imbricata : This study isolated several tetrahydronaphthalene derivatives and assessed their cytotoxicity. Among them, a derivative closely related to our compound exhibited significant activity against MCF-7 and HepG2 cell lines .
  • Antiproliferative Effects : Research has indicated that compounds with trifluoromethyl groups often enhance biological activity due to their electron-withdrawing properties, which can affect receptor binding and cellular uptake .

Q & A

Q. What are the optimal synthetic routes for 1-Hydroxy-6-methoxy-1-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound can be adapted from protocols for structurally similar naphthalene derivatives. For example, allyl esterification of a tetrahydronaphthalenone precursor (e.g., 6-methoxy-3,4-dihydronaphthalen-1(2H)-one) under controlled conditions has achieved 70% yield using pentane:ethyl acetate (8:2) for purification via column chromatography . Optimization strategies include:

  • Catalyst screening : Use Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution at the trifluoromethyl position.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature control : Gradual heating (50–80°C) minimizes side reactions like over-oxidation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer: A multi-technique approach is critical:

  • NMR spectroscopy : ¹H/¹³C NMR can resolve stereochemistry and confirm substituent positions (e.g., methoxy at C6, trifluoromethyl at C1). 2D NMR (COSY, HSQC) clarifies coupling in the tetrahydronaphthalene ring .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ for C₁₃H₁₅F₃O₂).
  • Chromatography : TLC (RF = 0.3 in pentane:ethyl acetate) monitors reaction progress, while HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What inclusion criteria should guide the selection of toxicological studies for assessing this compound’s health effects?

Methodological Answer: Adopt systematic review frameworks from naphthalene derivative toxicology:

  • Species : Prioritize human data (epidemiological studies) and mammalian models (rodents) for cross-species relevance .
  • Exposure routes : Focus on inhalation, oral, and dermal pathways (Table B-1, ).
  • Health outcomes : Include systemic effects (hepatic, renal) and molecular endpoints (e.g., oxidative stress biomarkers) .
  • Study quality : Exclude studies with undefined dosing or non-peer-reviewed methodologies .

Advanced Research Questions

Q. How can electrochemical properties of this compound be leveraged in energy storage applications, and what structural modifications enhance stability?

Methodological Answer: Naphthalene derivatives with redox-active hydroxyl/amine groups (e.g., hydrophilic alkylamine scaffolds) show promise in aqueous organic flow batteries (AOFBs):

  • In situ electrochemical synthesis : Combine chemical and electrochemical steps to generate stable radicals (e.g., hydroquinone → quinone transitions) .
  • Stability optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce radical degradation. Solubility is enhanced via polar substituents (e.g., –NH₂, –OH) .
  • Cycling performance : Test under air-atmosphere conditions (≥500 cycles, Coulombic efficiency >98%) using cyclic voltammetry (CV) .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models for this compound?

Methodological Answer: Address discrepancies through:

  • Dose-response alignment : Normalize in vitro IC₅₀ values to in vivo equivalent doses using physiologically based pharmacokinetic (PBPK) modeling .
  • Metabolic profiling : Compare hepatic microsomal metabolism (e.g., CYP450-mediated oxidation) across species to identify interspecies variability .
  • Meta-analysis : Apply tools like NIH RePORTER or TOXCENTER to aggregate data and identify confounding factors (e.g., exposure duration, vehicle solvents) .

Q. How does the trifluoromethyl group influence the compound’s photophysical behavior compared to non-fluorinated analogs?

Methodological Answer: The –CF₃ group alters electronic and steric properties:

  • Electronic effects : Fluorine’s electronegativity increases electron-deficient character, red-shifting UV-Vis absorption (e.g., λmax shift from 280 nm to 310 nm in acetonitrile) .
  • Computational modeling : Density Functional Theory (DFT) calculations reveal reduced HOMO-LUMO gaps (ΔE ≈ 0.5 eV) compared to methyl-substituted analogs .
  • Liquid crystal behavior : The –CF₃ group disrupts π-π stacking, reducing mesophase stability but enhancing solubility in polar matrices .

Tables for Reference

Q. Table 1. Key Toxicological Endpoints for Prioritization

Endpoint Relevant Assays Data Source
Hepatic EffectsALT/AST levels, histopathologyRodent studies
Oxidative StressGlutathione (GSH) depletionIn vitro models
Metabolic ActivationCYP450 inhibition/induction assaysHuman hepatocytes

Q. Table 2. Synthetic Optimization Parameters

Parameter Optimal Condition Yield Impact
CatalystBF₃·Et₂O (10 mol%)+15–20%
SolventDMF at 60°CImproved solubility
PurificationColumn chromatography (8:2 pentane:EA)RF = 0.3

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